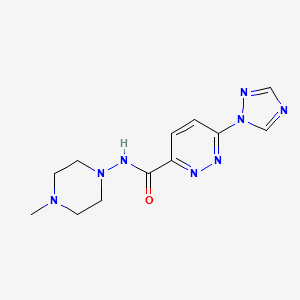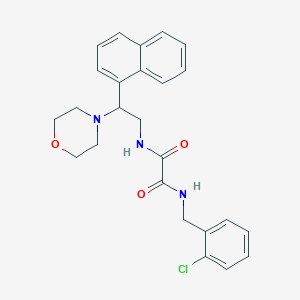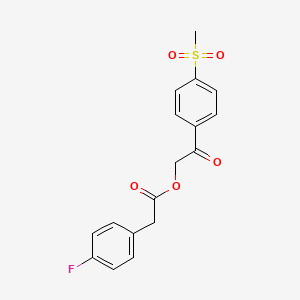![molecular formula C13H15FO3 B2972113 Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate CAS No. 1393545-12-4](/img/structure/B2972113.png)
Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Synthesis and Biological Evaluation
A new derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and characterized. It showed potent cytotoxic activity against several human cancer cell lines and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Structural Analysis and Molecular Docking
The structural analysis of adamantane derivatives, including one with a similar fluorophenyl component, revealed the effect of fluorine substitution on crystal packing. This study provided insights into the physical and chemical properties of such compounds and their potential inhibitory activity against specific enzymes (Al-Wahaibi et al., 2018).
Green Chemistry Applications
Ethyl (4-phenylphenyl)acetate, a biaryl compound with anti-arthritic potential, was synthesized using green Suzuki coupling reactions. This study highlighted the importance of sustainable chemical synthesis methods in drug discovery and development (Costa et al., 2012).
Corrosion Inhibition
The chalcone derivative (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate showed high inhibition activities for mild steel corrosion in hydrochloric acid solution, demonstrating the potential of fluorophenyl compounds in industrial applications (Lgaz et al., 2017).
Bioanalytical Method Development
A novel molecule with potent acetylcholinesterase inhibition property was quantitatively measured using a developed RP-HPLC bioanalytical method. This research is pivotal in the drug development process, especially for neurodegenerative diseases (Nemani et al., 2018).
properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHNGVASFQMKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

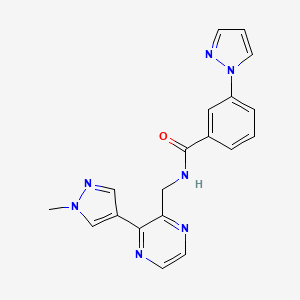
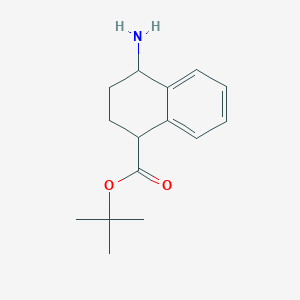
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972035.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972036.png)
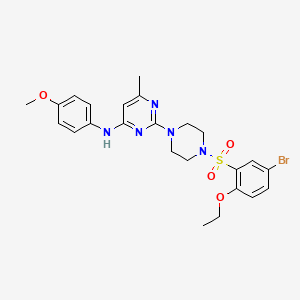
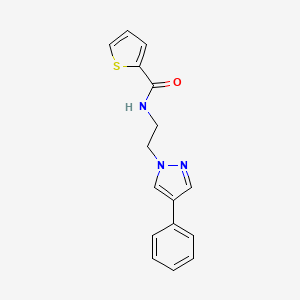

![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)

